2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
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Overview
Description
2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the difluoromethylation of a suitable pyrazolo[1,5-a]pyridine precursor. One common method involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the presence of a base and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. . The scalability of the process is enhanced by optimizing reaction conditions and using cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethylated pyrazolo[1,5-a]pyridine derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)pyridin-4-amine: Shares the difluoromethyl group but lacks the pyrazole ring.
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Contains a triazole ring instead of a pyrazole ring.
5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: Contains a pyrimidine ring and additional functional groups.
Uniqueness
2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is unique due to the combination of the pyrazole and pyridine rings, along with the presence of the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11F2N3 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)6-4-7-5(11)2-1-3-13(7)12-6/h4-5,8H,1-3,11H2 |
InChI Key |
IHRTVZZOXHCEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=NN2C1)C(F)F)N |
Origin of Product |
United States |
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